molecular formula C13H19N B13313960 2,4-Dimethyl-6-phenylpiperidine

2,4-Dimethyl-6-phenylpiperidine

Cat. No.: B13313960
M. Wt: 189.30 g/mol
InChI Key: ALFLCFVDQGRPAR-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-phenylpiperidine is a heterocyclic organic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This particular compound is characterized by the presence of two methyl groups at the 2 and 4 positions and a phenyl group at the 6 position. Piperidine derivatives are widely studied due to their significant pharmacological and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-phenylpiperidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 2-substituted 8-nonen-4-amines via intramolecular hydroamination in the presence of a catalyst can yield 2,6-disubstituted piperidines with high selectivity . Another approach involves the hydrogenation of pyridine derivatives using nanocatalysts such as cobalt, ruthenium, or nickel .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multistep processes that include hydrogenation, cyclization, and functionalization reactions. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-phenylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium and rhodium for hydrogenation, and various catalysts for cyclization and substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions include substituted piperidines, piperidinones, and other functionalized derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

2,4-Dimethyl-6-phenylpiperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-phenylpiperidine involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives can act as enzyme inhibitors, receptor agonists, or antagonists, depending on their structure and functional groups. These interactions can modulate various biological processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4-Dimethyl-6-phenylpiperidine include other substituted piperidines, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can confer unique biological and chemical properties. The presence of both methyl and phenyl groups can enhance its stability, reactivity, and potential interactions with biological targets .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2,4-dimethyl-6-phenylpiperidine

InChI

InChI=1S/C13H19N/c1-10-8-11(2)14-13(9-10)12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3

InChI Key

ALFLCFVDQGRPAR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC(C1)C2=CC=CC=C2)C

Origin of Product

United States

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